1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

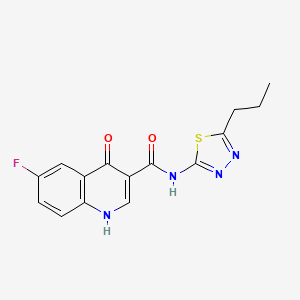

1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a pyrazoline derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Synthesis of Novel Compounds

The compound can be used in the synthesis of novel compounds. For instance, it has been used in the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine . This synthesis was achieved by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .

Preparation of N-Heterocyclic Amines

The compound can be used in the preparation of N-heterocyclic amines. An efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported, which was achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

Drug Discovery

The compound can be used in drug discovery. Pyrazole derivatives, including those with the tert-butyl group, have attracted attention due to their wide range of physiological and pharmacological activities . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

C–N Bond Construction

The compound can be used in C–N bond construction. The reductive amination is the most commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity and a wide toolbox of protocols .

Preparation of Pyrazole Derivatives

The compound can be used in the preparation of pyrazole derivatives. For example, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine and other derivatives .

Material Science

The compound can be used in material science. 5-Aminopyrazole has been extensively employed as an important aza-heterocyclic template for the preparation of a variety of bicyclic N-heterocycles with interesting applications in medicinal chemistry and material science .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It’s worth noting that pyrazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .

Biochemical Pathways

Pyrazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The compound’s molecular weight (16622 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .

Result of Action

Similar compounds have been reported to exhibit antimicrobial potential , suggesting that this compound may also have antimicrobial effects.

properties

IUPAC Name |

1-(2-tert-butylpyrazol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7(12)8-5-6-10-11(8)9(2,3)4/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIWLESJJCZTKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NN1C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2868340.png)

![(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2868342.png)

![2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2868344.png)

![1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde](/img/structure/B2868355.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2868356.png)

![Hexamethyl dipyrrolo[1,2-a:2,1-k][1,10]phenanthroline-7,8,9,12,13,14-hexacarboxylate](/img/structure/B2868358.png)